molecular formula C7H7N3O2 B11916308 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B11916308
M. Wt: 165.15 g/mol
InChI Key: DODXEOBLVHLAAC-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formaldehyde and a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Various reduced forms depending on the specific reducing agent.

    Substitution: Substituted pyrazolopyrimidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), where it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its hydroxymethyl group, which provides additional sites for chemical modification and enhances its versatility in various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-(hydroxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H7N3O2/c11-4-5-3-6-8-7(12)1-2-10(6)9-5/h1-3,11H,4H2,(H,8,12)

InChI Key

DODXEOBLVHLAAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)CO)NC1=O

Origin of Product

United States

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